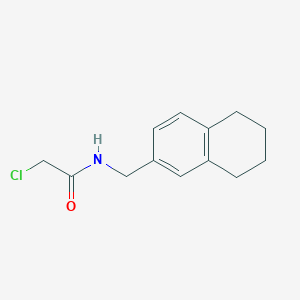
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide, also known as CX-614, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is not fully understood. However, it is believed to enhance LTP by increasing the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of glutamate, an important neurotransmitter involved in learning and memory, and enhances the activity of NMDA receptors, which are also involved in LTP. This compound has also been shown to increase the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation of long-term memories.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has several advantages for lab experiments. It is highly selective for AMPA receptors and has a long half-life, which allows for sustained effects on LTP. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide. One area of interest is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of this compound's potential therapeutic applications in neurological and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems.
In conclusion, this compound is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects. It has been extensively studied for its effects on memory consolidation and retrieval, LTP, and potential therapeutic applications in neurological and psychiatric disorders. This compound's mechanism of action involves the enhancement of AMPA receptor activity and the expression of BDNF. While this compound has several advantages for lab experiments, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for research on this compound, including the development of more potent and selective AMPA receptor modulators and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is synthesized through a multi-step process involving the reaction of 2-chloro-N-methylacetamide with cyclohexylmagnesium bromide, followed by the addition of lithium chloride and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory consolidation and retrieval in animal models and to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus. This compound has also been investigated for its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYQPHBFRNNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)

![2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)
![2-chloro-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B6646148.png)
![2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B6646155.png)
![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)
![N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B6646189.png)
![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
![2-chloro-N-[2-methyl-2-(3-methylphenyl)propyl]acetamide](/img/structure/B6646208.png)
![2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646214.png)
